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Compound of Interest

Compound Name: UR-AK49

CAS No.: 902154-32-9

Cat. No.: B12783791

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
UR-AK49 is a synthetic small molecule that functions as a potent agonist for both the human

histamine H1 and H2 receptors.[1] As a dual agonist, UR-AK49 activates two distinct G protein-

coupled receptor (GPCR) signaling cascades, leading to a diverse range of cellular responses.

This technical guide provides a comprehensive overview of the core downstream signaling

pathways activated by UR-AK49 through its interaction with the H1 and H2 receptors. The

information presented herein is intended to support researchers, scientists, and drug

development professionals in understanding the molecular mechanisms of UR-AK49 and to

facilitate further investigation into its therapeutic potential.

Core Signaling Pathways of UR-AK49
The downstream effects of UR-AK49 are mediated by its activation of the histamine H1 and H2

receptors, which couple to different G protein subtypes and initiate distinct intracellular

signaling cascades.
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Histamine H1 Receptor (H1R) Signaling
The histamine H1 receptor is a Gq/11 protein-coupled receptor. Upon activation by UR-AK49,

the Gαq/11 subunit dissociates and activates phospholipase C (PLC). PLC, in turn, hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to

IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+)

into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates

protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins,

leading to diverse cellular responses.

Beyond the canonical Gq/11 pathway, H1R activation has also been shown to modulate the

activity of small GTPases such as RhoA and Rac, and to activate the c-Jun N-terminal kinase

(JNK) pathway, suggesting a broader range of signaling networks influenced by H1R agonists

like UR-AK49.[2]

Histamine H2 Receptor (H2R) Signaling
The histamine H2 receptor is coupled to the Gs stimulatory G protein. Activation of the H2R by

UR-AK49 leads to the dissociation of the Gαs subunit, which then activates adenylyl cyclase

(AC). Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The

accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA). PKA is a

serine/threonine kinase that phosphorylates numerous substrate proteins, thereby regulating a

wide array of cellular functions.

Additionally, there is evidence to suggest that H2R activation can also lead to the

phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway,

specifically ERK1/2. This indicates a potential for crosstalk between the cAMP-PKA pathway

and other key signaling cascades.

Quantitative Data
The following table summarizes the available quantitative data for UR-AK49 and related

histamine receptor agonists.
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Compound Receptor Assay Type Parameter Value Reference

UR-AK49 Human H2R

GTPase

assay (hH2R-

Gsalpha

fusion

protein)

EC50 23 nM [1]

Histamine Human H1R

Calcium

Release (in

human aortic

smooth

muscle cells)

pEC50 6.56 ± 0.09 [3]

Suprahistapr

odifen

Bovine Aortic

H1R

[3H]-

mepyramine

binding

Ki 4.3 nM [4]

Dimethylhista

prodifen

Bovine Aortic

H1R

[3H]-

mepyramine

binding

Ki 4.9 nM

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling

pathways of UR-AK49 and a general workflow for its characterization.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b12783791/docs?utm_src=pdf-body-img#ur-ak49-downstream-signaling-pathways-an-in-depth-technical-guide
https://www.benchchem.com/product/b12783791?utm_src=pdf-custom-synthesis#bc-rfq
https://www.invivochem.com/product/V104230
https://pubmed.ncbi.nlm.nih.gov/19913013/
https://pubmed.ncbi.nlm.nih.gov/19913013/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3724117/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3724117/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3724117/
https://pubmed.ncbi.nlm.nih.gov/12669185/
https://pubmed.ncbi.nlm.nih.gov/12669185/
https://www.benchchem.com/product/b12783791/docs#ur-ak49-downstream-signaling-pathways-an-in-depth-technical-guide
https://www.benchchem.com/product/b12783791/docs#ur-ak49-downstream-signaling-pathways-an-in-depth-technical-guide
https://www.benchchem.com/product/b12783791/docs#ur-ak49-downstream-signaling-pathways-an-in-depth-technical-guide
https://www.benchchem.com/product/b12783791/docs#ur-ak49-downstream-signaling-pathways-an-in-depth-technical-guide
https://www.benchchem.com/product/b12783791?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12783791?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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